molecular formula C17H17BrN2O4 B5111580 N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide

Cat. No. B5111580
M. Wt: 393.2 g/mol
InChI Key: UGBFDORBAJVMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. It is a synthetic compound that is commonly used as a tool in the study of biological systems.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to changes in biological systems.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in biological systems. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which means that it can be stored for long periods of time. However, one limitation of using N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide. One direction is to further investigate its mechanism of action, which can help to better understand its effects on biological systems. Another direction is to explore its potential applications in the development of new drugs and therapies. Additionally, further research can be done to investigate its interactions with other molecules and its potential use in diagnostic tests.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline. The second step involves the reaction of 2-bromo-4-nitroaniline with 4-methylphenol to form 2-bromo-4-nitrophenyl-4-methylphenyl ether. The final step involves the reaction of 2-bromo-4-nitrophenyl-4-methylphenyl ether with butanoyl chloride to form N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide is commonly used as a tool in the study of biological systems. It is used to study the activity of enzymes and proteins, as well as the interaction between molecules. It is also used in the development of new drugs and therapies.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-12-4-7-14(8-5-12)24-10-2-3-17(21)19-16-9-6-13(20(22)23)11-15(16)18/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBFDORBAJVMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide

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